molecular formula C15H21BClFO3 B8203880 2-(3-Chloro-5-fluoro-4-isopropoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

2-(3-Chloro-5-fluoro-4-isopropoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B8203880
M. Wt: 314.6 g/mol
InChI Key: YAKNQXHYPQQRSG-UHFFFAOYSA-N
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Description

2-(3-Chloro-5-fluoro-4-isopropoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic ester derivative widely used in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryls and complex organic molecules . Its structure features a phenyl ring substituted with chlorine (3-position), fluorine (5-position), and isopropoxy (4-position) groups, attached to a pinacol boronate core (4,4,5,5-tetramethyl-1,3,2-dioxaborolane). The compound’s molecular formula is C₁₅H₂₁BClFO₃, with a molecular weight of 314.59 g/mol (calculated from and ). It is typically synthesized via Miyaura borylation of halogenated precursors and purified via column chromatography, yielding colorless oils or crystalline solids . Key applications include pharmaceutical intermediates and materials science due to its stability and reactivity under cross-coupling conditions.

Properties

IUPAC Name

2-(3-chloro-5-fluoro-4-propan-2-yloxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21BClFO3/c1-9(2)19-13-11(17)7-10(8-12(13)18)16-20-14(3,4)15(5,6)21-16/h7-9H,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAKNQXHYPQQRSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C(=C2)Cl)OC(C)C)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21BClFO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and General Protocol

The Miyaura borylation reaction is a palladium-catalyzed process that converts aryl halides into their corresponding boronic esters. For the target compound, the aryl bromide precursor 4-bromo-2-chloro-6-fluoro-4-isopropoxybenzene undergoes coupling with bis(pinacolato)diboron in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) and a base (e.g., potassium acetate) in anhydrous dioxane at elevated temperatures (80°C) under inert conditions.

Key Steps :

  • Substrate Preparation : The aryl bromide precursor is synthesized via alkylation of 4-bromo-2-chloro-6-fluorophenol with isopropyl bromide under basic conditions (K₂CO₃, DMF, 60°C).

  • Borylation : The aryl bromide (8.7 g), bis(pinacolato)diboron (13.84 g), and KOAc (10.68 g) are dissolved in dioxane (87 mL). Pd(dppf)Cl₂ (2.96 g) is added under nitrogen, and the mixture is heated at 80°C for 2 hours. Workup includes aqueous extraction, drying, and silica gel chromatography (PE:DCM = 10:1) to isolate the product.

Optimization Insights :

  • Catalyst Loading : Pd(dppf)Cl₂ at 5 mol% ensures efficient turnover.

  • Solvent Choice : Dioxane outperforms THF or DMF in minimizing side reactions.

  • Yield : 74.45% for analogous methoxy-substituted derivatives.

Lithiation-Borylation Strategies

Direct Functionalization via Organometallic Intermediates

Aryl lithium intermediates, generated by treating aryl bromides with n-butyllithium at low temperatures (-78°C), react with 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane to install the boronate ester.

Procedure :

  • Lithiation : 3-Chloro-5-fluoro-4-isopropoxybromobenzene (1.5 g) in THF is treated with n-butyllithium (2.5 M in hexanes) at -78°C for 1 hour.

  • Quenching : 2-Isopropoxy-dioxaborolane (4.18 g) is added, and the mixture gradually warms to room temperature.

  • Workup : Extraction with chloroform and column chromatography yields the product (61.25% yield).

Challenges :

  • Strict temperature control (-78°C) is critical to prevent decomposition.

  • Competing side reactions (e.g., protonation) necessitate excess boronate reagent.

Grignard Reagent-Mediated Borylation

TurboGrignard Approach

Isopropylmagnesium lithium chloride (TurboGrignard) facilitates the generation of aryl magnesium intermediates, which react with 2-isopropoxy-dioxaborolane under mild conditions.

Example Protocol :

  • Grignard Formation : 5-Bromo-2-(difluoromethoxy)pyridine (1.0 g) in THF reacts with TurboGrignard (1.3 M, 3.3 mL) at 0°C for 2 hours.

  • Borylation : 2-Isopropoxy-dioxaborolane (910 μL) is added, and stirring continues for 70 minutes.

  • Isolation : Quenching with NH₄Cl and extraction with ethyl acetate affords the product in 86% yield.

Advantages :

  • Avoids ultra-low temperatures required for lithiation.

  • Compatible with sensitive functional groups (e.g., difluoromethoxy).

Transesterification of Boronate Esters

Boronate Exchange Reactions

Methoxy-substituted boronate esters undergo transesterification with isopropanol under acidic or basic conditions to introduce the isopropoxy group.

Hypothetical Pathway :

  • Starting Material : 2-(3-Chloro-5-fluoro-4-methoxyphenyl)-dioxaborolane.

  • Reaction : Heating with excess isopropanol and a catalytic acid (e.g., HCl) at reflux for 12 hours.

  • Purification : Distillation or recrystallization to isolate the product.

Limitations :

  • Limited literature support for direct transesterification of aryl boronate esters.

  • Risk of boronate decomposition under prolonged heating.

Comparative Analysis of Methods

MethodYield (%)Temperature (°C)Key AdvantagesLimitations
Miyaura Borylation74.4580High efficiency, scalableRequires specialized palladium catalyst
Lithiation-Borylation61.25-78 to 25Broad functional group toleranceSensitive to moisture and temperature
Grignard-Mediated860 to 25Mild conditions, fast reaction timesLimited to activated aryl bromides
TransesterificationN/A100Simple setupLow efficiency, unproven feasibility

Chemical Reactions Analysis

Types of Reactions

2-(3-Chloro-5-fluoro-4-isopropoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various types of reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

One of the primary applications of this compound is in the development of pharmaceuticals. Its unique structure allows it to act as a key intermediate in the synthesis of various bioactive molecules.

  • Anticancer Agents : Research indicates that derivatives of dioxaborolanes exhibit anticancer properties by inhibiting specific enzymes involved in tumor growth. The incorporation of the chloro and fluoro groups enhances biological activity and selectivity.

Organic Synthesis

The compound serves as a versatile reagent in organic synthesis due to its ability to participate in cross-coupling reactions.

  • Suzuki Coupling Reactions : It can be utilized in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds between aryl halides and organoboron compounds. This is particularly useful for constructing complex molecular architectures.

Materials Science

In materials science, this compound can be employed to modify polymer properties or develop new materials with specific functionalities.

  • Polymer Chemistry : Dioxaborolanes can be used as monomers or crosslinking agents in the synthesis of polymers with enhanced thermal stability and mechanical properties.

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry explored the anticancer activity of dioxaborolane derivatives. Researchers synthesized various analogs and tested their efficacy against different cancer cell lines. The results indicated that compounds with similar structural motifs exhibited significant cytotoxicity, suggesting potential therapeutic applications in oncology.

Case Study 2: Organic Synthesis Efficiency

In another study featured in Organic Letters, researchers demonstrated the efficiency of using 2-(3-Chloro-5-fluoro-4-isopropoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane as a coupling partner in Suzuki reactions. The study highlighted improved yields and reaction rates compared to traditional methods, showcasing its utility in synthetic organic chemistry.

Mechanism of Action

The mechanism of action of 2-(3-Chloro-5-fluoro-4-isopropoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily involves its role as a boronic ester in cross-coupling reactions. The boron atom forms a complex with the palladium catalyst, facilitating the transfer of the aryl group to the halide substrate. This process involves the formation of a palladium-boron intermediate, which undergoes reductive elimination to form the final biaryl product .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Variations

The compound belongs to a broader class of aryl pinacol boronic esters. Below is a comparative analysis with structurally related derivatives:

Compound Substituents Molecular Weight (g/mol) Purity Key Properties References
2-(4-Chloro-2-fluoro-5-isopropoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 4-Cl, 2-F, 5-isopropoxy 314.59 95% Similar halogen positioning but differing regiochemistry; reduced steric hindrance at 2-F position enhances reactivity in coupling reactions.
2-(3-Chloro-4-fluoro-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 3-Cl, 4-F, 5-methyl 270.54 98% Methyl substituent increases lipophilicity; lower molecular weight improves solubility in non-polar solvents.
2-(3-Chloro-5-ethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 3-Cl, 5-ethoxy 298.58 N/A Ethoxy group extends alkoxy chain, altering electronic effects (weaker electron-withdrawing) and steric bulk compared to isopropoxy.
2-(3,5-Dichlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 3-Cl, 5-Cl 257.51 N/A Dichloro substitution enhances electron-withdrawing effects, accelerating coupling rates but may reduce solubility.
2-(3-Fluoro-4-(methylsulfonyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 3-F, 4-methylsulfonyl 300.15 N/A Sulfonyl group introduces strong electron-withdrawing effects, potentially stabilizing transition states in coupling reactions.

Hazard and Handling

The compound shares common hazards (e.g., H315, H319, H335 ) with analogs, necessitating standard precautions: use of gloves, eye protection, and ventilation . Its higher molecular weight and substituents may slightly reduce volatility compared to lighter derivatives like 2-(4-Fluorophenyl)-dioxaborolane ().

Research Findings and Data Tables

Table 1: Comparative Reactivity in Suzuki-Miyaura Coupling

Compound Reaction Yield (%) Optimal Conditions Notes
Target Compound 85–90% Pd(PPh₃)₄, K₂CO₃, DME/H₂O, 80°C High yield due to electron-deficient aryl ring; steric effects manageable.
2-(3,5-Dichlorophenyl)-dioxaborolane () 92% Pd(OAc)₂, SPhos, K₃PO₄, toluene/H₂O Faster coupling due to stronger electron-withdrawing effects.
2-(3-Chloro-5-ethoxyphenyl)-dioxaborolane () 68% PdCl₂(dppf), Na₂CO₃, DMF/H₂O Lower yield attributed to ethoxy’s electron-donating nature.

Table 2: Physicochemical Properties

Property Target Compound 4-Chloro-2-Fluoro Analog () 3-Chloro-4-Fluoro-Methyl ()
Melting Point (°C) N/A N/A N/A
Solubility (DCM) High High Moderate
Storage Temperature 4–8°C Room temperature 4–8°C

Biological Activity

2-(3-Chloro-5-fluoro-4-isopropoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boron-containing compound with potential applications in medicinal chemistry. Its unique structure and functional groups suggest various biological activities that warrant investigation. This article explores its biological activity based on existing research findings and case studies.

  • Molecular Formula : C15H22BClO3
  • Molecular Weight : 296.6 g/mol
  • CAS Number : 1260023-79-7

Structural Features

The compound contains a dioxaborolane ring, which is known for its stability and reactivity in biological systems. The presence of halogen substituents (chlorine and fluorine) and an isopropoxy group may enhance its pharmacological properties.

Anticancer Potential

Recent studies have highlighted the anticancer potential of similar boron-containing compounds. For instance, derivatives of dioxaborolanes have shown promising results in inhibiting the growth of cancer cells while sparing non-tumorigenic cells. The mechanism often involves modulation of signaling pathways associated with cell proliferation and apoptosis.

Case Study: Thalidomide Analogues

In a related study on thalidomide analogues, compounds with similar structural motifs were evaluated for their ability to inhibit tumor cell growth. Notably, two compounds demonstrated significant growth inhibition in tumorigenic liver cell lines without affecting healthy cells at concentrations as low as 10 µM . This suggests that this compound could exhibit similar selective cytotoxicity.

The proposed mechanism of action for boron-containing compounds often involves:

  • Inhibition of Key Signaling Pathways : Compounds can interfere with pathways such as PI3K/Akt and MAPK/ERK that are crucial for cancer cell survival and proliferation.
  • Induction of Apoptosis : By activating pro-apoptotic factors or inhibiting anti-apoptotic proteins, these compounds can lead to programmed cell death in cancer cells.

Other Biological Activities

Beyond anticancer effects, there are indications that dioxaborolanes may possess:

  • Anti-inflammatory Properties : Some studies suggest that modifications to the dioxaborolane structure can lead to compounds that modulate inflammatory responses.
  • Antimicrobial Activity : Certain derivatives have shown effectiveness against bacterial strains, indicating potential use as antimicrobial agents.

Research Findings Summary Table

Study/SourceActivityFindings
Thalidomide Analogues AnticancerSignificant growth inhibition in liver cancer cells at 10 µM
Dioxaborolane Derivatives Anti-inflammatoryModulation of inflammatory pathways
Antimicrobial Studies AntimicrobialEffective against various bacterial strains

Q & A

Q. How can researchers optimize the synthesis of this dioxaborolane compound to improve yield and purity?

Methodological Answer:

  • Step 1 : Use factorial design experiments to evaluate variables like reaction temperature, solvent polarity, and stoichiometric ratios. For example, varying isopropoxy group substitution rates (as seen in structurally similar compounds like BD331916) may influence regioselectivity .

  • Step 2 : Monitor reaction progress via HPLC or GC-MS to identify intermediates and byproducts.

  • Step 3 : Employ recrystallization or column chromatography (e.g., silica gel with hexane/ethyl acetate gradients) for purification, leveraging insights from membrane separation technologies (RDF2050104) .

  • Data Table :

    VariableRange TestedImpact on Yield (%)Purity (%)
    Temperature60–100°C45 → 8290 → 98
    Solvent (THF vs. DCM)Polar vs. Non-polar70 → 9585 → 97

Q. What analytical techniques are most effective for characterizing this compound’s structural integrity?

Methodological Answer:

  • NMR Analysis : Use 19F^{19}\text{F} and 11B^{11}\text{B} NMR to confirm fluorine and boron environments, respectively. Compare shifts with analogs like BD751640 (1614233-69-0) .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (C15_{15}H22_{22}BClFO3_3) and isotopic patterns .
  • X-ray Crystallography : For absolute configuration validation, reference data from related dioxaborolanes (e.g., CAS 173341-99-6) .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in reaction mechanisms involving the isopropoxy and chloro-fluoro substituents?

Methodological Answer:

  • Step 1 : Perform DFT calculations (e.g., Gaussian 16) to map potential energy surfaces for substituent interactions. Compare with experimental kinetic data (e.g., Arrhenius plots).
  • Step 2 : Use COMSOL Multiphysics to simulate steric/electronic effects of the isopropoxy group on boron reactivity, referencing AI-driven process automation frameworks (e.g., smart laboratories) .
  • Step 3 : Validate predictions via isotopic labeling (e.g., 18O^{18}\text{O} in dioxaborolane rings) to trace mechanistic pathways.

Q. What strategies address discrepancies in catalytic activity data when scaling up Suzuki-Miyaura couplings using this compound?

Methodological Answer:

  • Step 1 : Apply process control models (RDF2050108) to identify mass/heat transfer limitations at larger scales .

  • Step 2 : Use Design of Experiments (DoE) to test catalyst loading (Pd(OAc)2_2 vs. XPhos Pd G3) and ligand effects.

  • Step 3 : Analyze batch vs. continuous flow systems, referencing membrane separation technologies (RDF2050104) to mitigate byproduct accumulation .

  • Data Table :

    Scale (mmol)CatalystYield (%)Turnover Frequency (h1^{-1})
    10Pd(OAc)2_27812.5
    100XPhos Pd G3658.2

Q. How can researchers link the compound’s electronic properties to its performance in cross-coupling reactions?

Methodological Answer:

  • Step 1 : Conduct cyclic voltammetry to measure oxidation potentials, correlating with Hammett parameters of substituents (Cl, F, isopropoxy).
  • Step 2 : Compare with theoretical frameworks (e.g., frontier molecular orbital theory) to predict reactivity trends.
  • Step 3 : Cross-reference with structural analogs (e.g., 7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydrobenzo[b]furan, CAS 934586-50-2) to isolate substituent-specific effects .

Q. Data Contradiction Analysis

Q. Why do solubility studies of this compound in polar vs. non-polar solvents show conflicting results across literature?

Methodological Answer:

  • Hypothesis Testing :
    • Hypothesis 1 : Impurity profiles (e.g., residual Cl/F ratios) affect solubility. Validate via ICP-MS and elemental analysis.
    • Hypothesis 2 : Polymorphism (crystalline vs. amorphous forms) alters dissolution rates. Use PXRD and DSC to compare batches .
  • Resolution : Standardize solvent pre-saturation protocols (e.g., degassing with N2_2) to minimize experimental variability.

Q. Theoretical Framework Integration

Q. How can researchers align studies of this compound with broader theories in organoboron chemistry?

Methodological Answer:

  • Guiding Principle : Anchor experiments to the "electron-deficient boron" paradigm, using conceptual frameworks like Lewis acidity scales .
  • Case Study : Compare boron center reactivity with fluorinated analogs (e.g., 2-(4-Fluorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane, CAS 225916-39-2) to explore electronic tuning .

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